N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE
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Overview
Description
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE, which includes a benzoxadiazole core and a nitrobenzohydrazide moiety, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE typically involves the cyclization of 2-nitroaniline with sodium hypochlorite in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in a basic medium . This reaction yields the N-oxide intermediate, which is then reduced using triphenylphosphine (PPh3) in xylene to produce the benzoxadiazole core . The final step involves the condensation of the benzoxadiazole derivative with 3-nitrobenzohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzoxadiazole core can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoxadiazole derivatives.
Scientific Research Applications
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s benzoxadiazole core is known to participate in electron transfer processes, which can influence various biochemical pathways. Additionally, the nitrobenzohydrazide moiety may interact with enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole Derivatives: These compounds share a similar core structure but differ in their substituents and overall properties.
Benzoxadiazole Derivatives: Other derivatives of benzoxadiazole with different functional groups can exhibit varying chemical and physical properties.
Uniqueness
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE is unique due to its combination of a benzoxadiazole core and a nitrobenzohydrazide moiety
Properties
IUPAC Name |
N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4/c20-14(10-2-1-3-11(7-10)19(21)22)16-15-8-9-4-5-12-13(6-9)18-23-17-12/h1-8H,(H,16,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPNAOEIGDYPX-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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